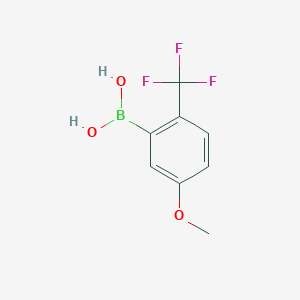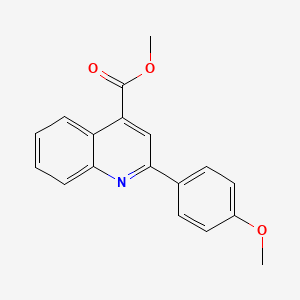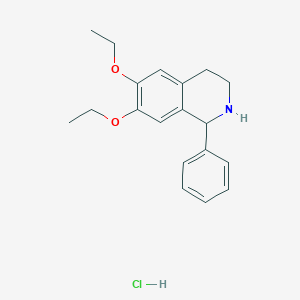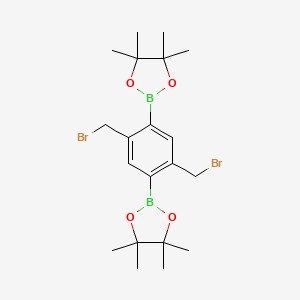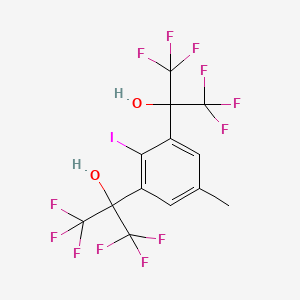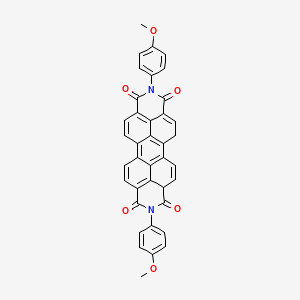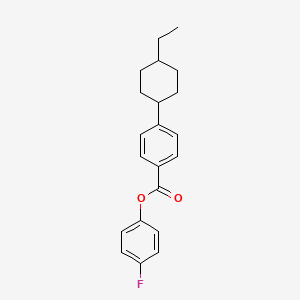
2,2'-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is a complex organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” typically involves the reaction of phthalic anhydride with a suitable diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, with the addition of a catalyst to facilitate the formation of the isoindole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phthalimide: A simpler isoindole derivative with similar chemical properties.
N-Substituted Isoindoles: Compounds with various substituents on the isoindole ring.
Uniqueness
“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other isoindole derivatives.
特性
分子式 |
C21H18N2O4 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
2-[4-(1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H18N2O4/c1-13(23-20(26)16-10-4-5-11-17(16)21(23)27)7-6-12-22-18(24)14-8-2-3-9-15(14)19(22)25/h2-5,8-11,13H,6-7,12H2,1H3 |
InChIキー |
RYTMRQLCBOQFHV-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


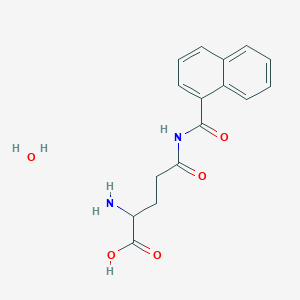
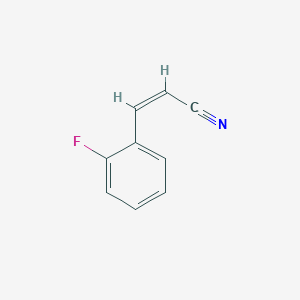
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)

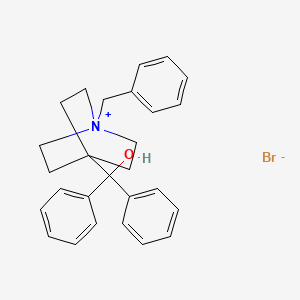
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
